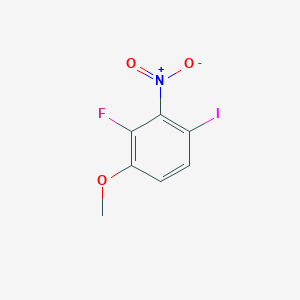

![molecular formula C23H22N6O4S B2503634 4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938789-56-1](/img/structure/B2503634.png)

4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound . These derivatives are often explored for their biological activities, including anticancer properties and enzyme inhibition .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or other aromatic compounds. For instance, paper describes the synthesis of a series of benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The key intermediates are prepared by introducing various substituents, which are crucial for the final compound's activity. Similarly, paper outlines the synthesis of benzimidazole and tetrahydropyridine derivatives, which are functionalized and then further reacted with benzenesulfonyl chlorides to yield the target compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The structure of these compounds can be analyzed using spectroscopic methods such as FTIR and UV-Vis, as well as computational methods like DFT and molecular docking studies . These analyses help in understanding the electronic properties and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzene ring. For example, the presence of a bromobenzylidene group can facilitate nucleophilic addition reactions due to the electron-withdrawing nature of the bromine atom . The imidazole ring, commonly found in these derivatives, can also participate in hydrogen bonding and other non-covalent interactions, which are important for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by the nature and position of substituents on the benzene ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds when used as drugs. Computational tools and software like Swiss ADME can be used to predict these properties and optimize the compounds for better drug-like characteristics .

科学的研究の応用

Photodynamic Therapy Applications

- Photodynamic Therapy for Cancer Treatment : A study on a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups showed high singlet oxygen quantum yield, suggesting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. The compound's good fluorescence properties and appropriate photodegradation quantum yield are crucial for effective treatment outcomes (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

- Carbonic Anhydrase Inhibition for Therapeutic Uses : Another study synthesized benzenesulfonamide derivatives showing strong inhibition against human cytosolic isoforms hCA I and II, indicating their potential as carbonic anhydrase inhibitors. This suggests a role in developing treatments for conditions where enzyme inhibition is beneficial, such as glaucoma and neurological disorders (Gul et al., 2016).

Synthesis of Biologically Active Compounds

- Synthesis of Compounds with Antimicrobial Activities : Research on the synthesis of new Schiff bases of Sulfa drugs and their metal complexes revealed their potential for antimicrobial activities. These compounds' ability to inhibit microbial growth positions them as candidates for developing new antimicrobial agents (Alyar et al., 2018).

特性

IUPAC Name |

4-[4,7-dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4S/c1-14-5-4-6-16(11-14)13-28-21(30)19-20(26(3)23(28)31)25-22-27(19)12-15(2)29(22)17-7-9-18(10-8-17)34(24,32)33/h4-12H,13H2,1-3H3,(H2,24,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFNBJLMFKPTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)S(=O)(=O)N)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

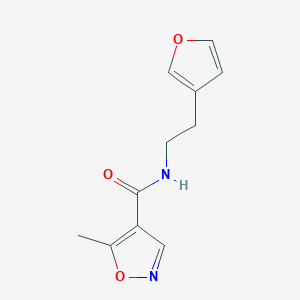

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)

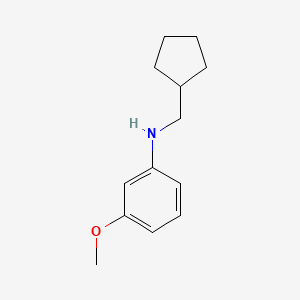

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)

![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)

![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)

![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)

![2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2503573.png)

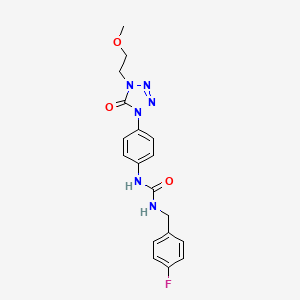

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)